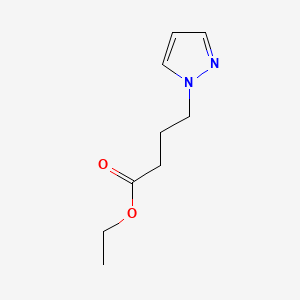

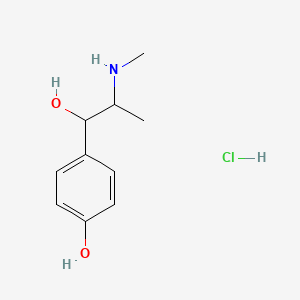

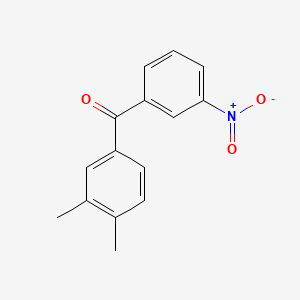

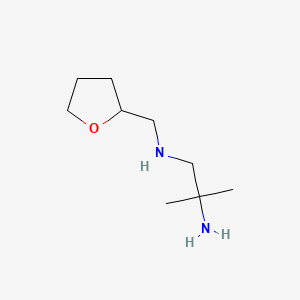

![molecular formula C17H19NO5S B1335108 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 436087-15-9](/img/structure/B1335108.png)

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid

Descripción general

Descripción

The compound "3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic systems, potential chemopreventive agents, and the study of negative halochromism. The compound contains multiple functional groups, such as an ethoxy group, a methoxy group, an amino group, and a propionic acid moiety, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones involves starting from acetoacetic esters and proceeding through several intermediates . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to ferulic acid, involves attaching a geranyl chain to a phenolic group . These methods may provide insights into the synthesis of the compound , suggesting that a targeted modification of starting materials and the use of catalysis could be key steps in its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been determined, revealing the planarity of the triazole ring and the dihedral angles between it and adjacent benzene rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound of interest is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation, leading to a mixture of products . The presence of a thiophene moiety in the compound of interest suggests potential for electrophilic aromatic substitution reactions, as thiophene is an electron-rich heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of methoxy and ethoxy groups can affect the solubility of the compound in organic solvents, as seen in the negative halochromism observed in a hinopurpurin derivative . The propionic acid moiety in related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid contributes to the formation of hydrogen-bonded dimers in the solid state, which could also be expected for the compound .

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

A study by Venkatesan et al. (2016) investigated a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid. They employed X-ray crystallography, spectroscopy, and quantum chemical calculations for characterizing this compound. Their findings highlighted the importance of methoxy substitution in stabilizing the molecule through intermolecular interactions, which could be crucial for understanding the behavior of similar compounds like the one in your query (Venkatesan, P., et al., 2016).

Derivatives Synthesis

Research by Sauter and Dzerovicz (1970) explored derivatives of 2-Phenyl-benzo[b]thiophene-3-carboxylic acid, which is structurally related to the compound . They produced various acid amides and esters through ring closure reactions, which may provide insights into potential derivatization approaches for your compound of interest (Sauter, F., & Dzerovicz, A., 1970).

Asymmetric Hydrogenation

Stoll and Süess (1974) reported on the asymmetric hydrogenation of a similar thiophene derivative, yielding a product with high optical purity. This process may be relevant for the synthesis of enantiomerically pure forms of the compound you are interested in (Stoll, A. P., & Süess, R., 1974).

Metal-Organic Frameworks (MOFs)

A study by Xie et al. (2007) used derivatives of aromatic amino acids, including a structurally related compound, to construct novel metal-organic frameworks (MOFs). These MOFs, due to their chiral nature, could be potential materials for non-linear optical (NLO) applications (Xie, Y., et al., 2007).

Antibacterial and Antifungal Properties

A study by Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propionic acid. This compound, similar to the one you're interested in, was evaluated for its antibacterial and antifungal activities, indicating potential medical applications (Aly, H. M., & El-Mohdy, H. L. A., 2015).

Safety And Hazards

The compound’s safety and potential hazards could be assessed through toxicity studies. This could involve testing the compound on cells or organisms and looking for signs of toxicity.

Direcciones Futuras

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug.

Propiedades

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-13-7-6-11(9-14(13)22-2)12(10-16(19)20)18-17(21)15-5-4-8-24-15/h4-9,12H,3,10H2,1-2H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBOOOIHCXCELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389897 | |

| Record name | BAS 04213366 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid | |

CAS RN |

436087-15-9 | |

| Record name | 4-Ethoxy-3-methoxy-β-[(2-thienylcarbonyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 04213366 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

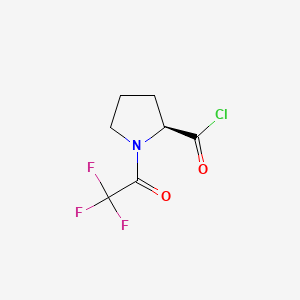

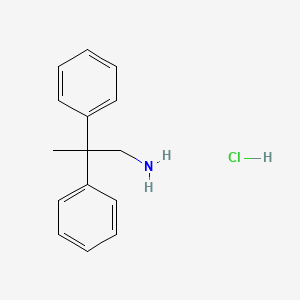

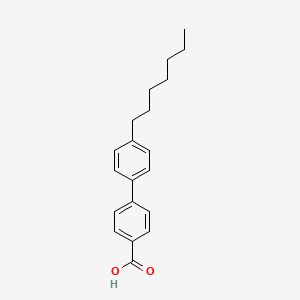

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)